molecular formula C14H17F3N2O8Se B6289229 H-L-Sec(DMNB)-OH*TFA CAS No. 1644398-13-9

H-L-Sec(DMNB)-OH*TFA

Cat. No. B6289229
CAS RN: 1644398-13-9
M. Wt: 477.26 g/mol
InChI Key: CLNGLAJWNQNGMJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Sec(DMNB)-OH*TFA is a novel chemical compound that has recently been studied in both the laboratory and clinical settings. It is a derivative of the naturally occurring compound, secalonic acid, and is composed of a hydroxyl group and a trifluoroacetyl group attached to the secalonic acid backbone. The compound has been found to possess a variety of biochemical and physiological effects, and has been studied in a variety of laboratory experiments and clinical trials.

Scientific Research Applications

H-L-Sec(DMNB)-OH*TFA has been studied in a variety of laboratory experiments and clinical trials. In laboratory experiments, the compound has been used to study the effects of secalonic acid derivatives on the activity of enzymes, such as proteases and phosphatases. In clinical trials, the compound has been studied for its potential therapeutic effects on a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. The compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The exact mechanism by which H-L-Sec(DMNB)-OH*TFA exerts its effects is not yet fully understood, but it is believed to involve the inhibition of enzyme activity, as well as the modulation of signal transduction pathways.
Biochemical and Physiological Effects
H-L-Sec(DMNB)-OH*TFA has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In addition, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. The compound has also been shown to possess neuroprotective effects, as well as the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

H-L-Sec(DMNB)-OH*TFA is a novel compound that has been studied in a variety of laboratory experiments and clinical trials. One of the advantages of using H-L-Sec(DMNB)-OH*TFA in laboratory experiments is that the compound is relatively stable and can be synthesized in a variety of ways. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it an ideal compound for studying the effects of secalonic acid derivatives on enzyme activity and signal transduction pathways. However, the compound can be difficult to synthesize in large quantities and may be toxic in high concentrations.

Future Directions

The potential applications of H-L-Sec(DMNB)-OH*TFA are still being explored. Future research should focus on the synthesis of the compound in larger quantities, as well as further studies of its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of the compound, such as its potential to modulate the immune system and its potential to inhibit the growth of cancer cells. Finally, further research should be conducted to explore the potential for the compound to be used as an adjuvant therapy for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease.

Synthesis Methods

H-L-Sec(DMNB)-OH*TFA is synthesized from secalonic acid, which is a naturally occurring compound found in a variety of plant species. The secalonic acid backbone is modified by the addition of a hydroxyl group and a trifluoroacetyl group. The compound can then be synthesized through a variety of chemical reactions, including the reaction of secalonic acid with a hydroxyl-containing compound, such as methanol or ethanol. The reaction is then followed by the addition of trifluoroacetic anhydride, which results in the formation of H-L-Sec(DMNB)-OH*TFA.

properties

IUPAC Name

(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6Se.C2HF3O2/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2;3-2(4,5)1(6)7/h3-4,8H,5-6,13H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGLAJWNQNGMJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C[Se]CC(C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C[Se]C[C@@H](C(=O)O)N)[N+](=O)[O-])OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O8Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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